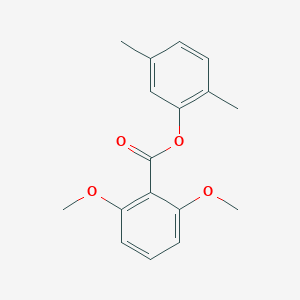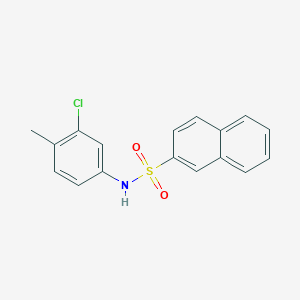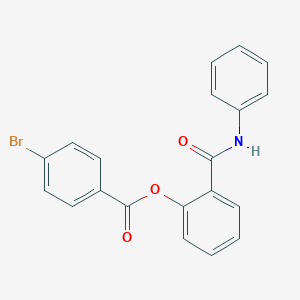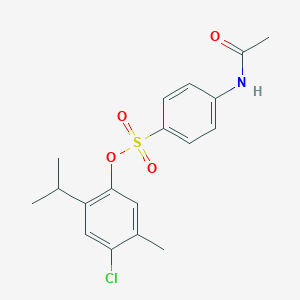![molecular formula C16H15NO3 B311523 Methyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B311523.png)
Methyl 2-[(3-methylbenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(3-methylbenzoyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is characterized by the presence of a methyl ester group attached to a benzoate structure, which is further substituted with a 3-methylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methylbenzoyl)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with methyl 3-methylbenzoate. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-aminobenzoic acid+methyl 3-methylbenzoateH2SO4Methyl 2-[(3-methylphenyl)carbonyl]aminobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Methyl 2-[(3-methylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products Formed
Hydrolysis: 2-aminobenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Methyl 2-[(3-methylbenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes, flavoring agents, and other fine chemicals.
作用机制
The mechanism of action of Methyl 2-[(3-methylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 3-methylbenzoate
Uniqueness
Methyl 2-[(3-methylbenzoyl)amino]benzoate is unique due to the presence of both an ester group and a substituted aromatic ring, which confer distinct chemical and biological properties. Its structure allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
methyl 2-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-6-5-7-12(10-11)15(18)17-14-9-4-3-8-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI 键 |
GHZGNPSPSGOQAR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(3-Oxo-1-{4-[(3,4,5-trimethoxybenzoyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B311452.png)

![N~2~,N~6~-bis[4-(diethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B311455.png)



![Ethyl4-{[(6-{[4-(ethoxycarbonyl)anilino]carbonyl}-2-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311464.png)
